Bombykal
Overview
Description
Bombykal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a 16-carbon chain with two conjugated double bonds at the 10th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bombykal can be achieved through several methods. One common approach involves the use of a two-enzyme system, where lipase and lipoxygenase are employed to convert unsaturated oils into the desired product . The reaction conditions typically include a pH of 6, a temperature of 25°C, and the presence of oxygen.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For instance, the stereo-selective enzymatic production of similar compounds from α-linolenic acid in perilla seed oil hydrolyzate has been reported . This method utilizes purified recombinant lipoxygenase from Nostoc sp. SAG 25.82, with optimal reaction conditions including a pH of 8.5, a temperature of 15°C, and specific concentrations of acetone and Tween 80.
Chemical Reactions Analysis
Types of Reactions
Bombykal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bombykal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of Bombykal involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and human papillomavirus (HPV) oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through the alteration of cell cycle and p53 pathways, as well as the reduction of CDK1 protein expression.
Comparison with Similar Compounds
Similar Compounds
(10E,12Z)-Octadeca-10,12-dienoic acid: This compound shares a similar structure but has an additional two carbon atoms in its chain.
9-oxo-(10E,12Z)-octadecadienoic acid: Another related compound with similar biological activities.
Uniqueness
Bombykal is unique due to its specific carbon chain length and the position of its double bonds
Properties
IUPAC Name |
(10E,12Z)-hexadeca-10,12-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFASEAZCNYZBW-SCFJQAPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C=C\CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305385 | |
Record name | (10E,12Z)-10,12-Hexadecadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-98-6 | |
Record name | (10E,12Z)-10,12-Hexadecadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63024-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (10E,12Z)-10,12-Hexadecadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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